molecular formula C8H5BrCl2F2O B8444745 1-(2,2-Difluoroethoxy)-2,4-dichloro-6-bromobenzene

1-(2,2-Difluoroethoxy)-2,4-dichloro-6-bromobenzene

Cat. No. B8444745
M. Wt: 305.93 g/mol
InChI Key: QWWHIMPRCAVRAV-UHFFFAOYSA-N
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Patent
US08912221B2

Procedure details

To a solution of 2-bromo-4,6-dichloro-phenol (14.6 g, 60.3 mmol, Step A compound) in DMF (10 ml) were added K2CO3 (16.53 g, 120.6 mmol) and methanesulfonic acid 2,2-difluoro-ethyl ester (10.7 g, 66.4 mmol, Step B compound) and the mixture was heated to reflux for 16 h. The DMF was then evaporated in vacuo and the resulting residue was dissolved in EtOAc (300 ml). This solution was washed two times with water, with brine, dried with Na2SO4 and evaporated. The remaining crude product was purified by chromatography (silica gel; hexane) and the title compound was obtained as white solid (14.5 g, 79%). MS: m/z=304 [M]+.
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
16.53 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[OH:10].C([O-])([O-])=O.[K+].[K+].[F:17][CH:18]([F:25])[CH2:19]OS(C)(=O)=O>CN(C=O)C>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[O:10][CH2:19][CH:18]([F:25])[F:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)Cl)Cl)O
Name
Quantity
16.53 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10.7 g
Type
reactant
Smiles
FC(COS(=O)(=O)C)F
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The DMF was then evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in EtOAc (300 ml)
WASH
Type
WASH
Details
This solution was washed two times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The remaining crude product was purified by chromatography (silica gel; hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)Cl)Cl)OCC(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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